4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-1-2(4(13)14)3(10)12-5/h1H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHAWSYFORYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654639 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-43-5 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

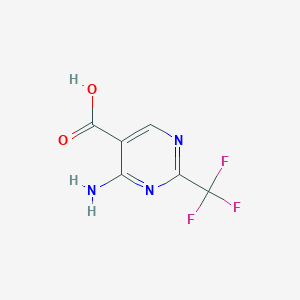

The compound is characterized by the following chemical structure:

- IUPAC Name : 4-amino-2-(trifluoromethyl)-5-pyrimidinecarboxylic acid

- Molecular Formula : C6H4F3N3O2

- CAS Number : 777-43-5

This compound exhibits biological activity primarily through enzyme inhibition. The trifluoromethyl group enhances the compound's binding affinity to specific enzyme targets, making it a potent inhibitor. Notably, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound possess significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can effectively suppress COX-2 activity. For instance, certain derivatives exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug:

Anticancer Activity

The compound has also shown promise in anticancer research. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and leukemia cells. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrimidine ring can enhance cytotoxicity:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's potency against target enzymes.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The trifluoromethyl group significantly increases enzyme binding affinity.

- Substituent Positioning : Modifications at specific positions on the pyrimidine ring can lead to increased anti-inflammatory and anticancer activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition of COX Enzymes : A study reported that certain derivatives showed stronger inhibition of COX-2 compared to COX-1, indicating selective anti-inflammatory properties .

- Cytotoxicity in Cancer Cell Lines : Research demonstrated that derivatives induced apoptosis in MCF-7 and K562 cell lines, with enhanced activity observed in compounds with specific substitutions on the pyrimidine ring .

- Comparative Analysis with Other Compounds : In comparative studies, derivatives of this compound exhibited better or comparable anticancer activities compared to established chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition:

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to target enzymes, making it a promising candidate for drug development. Research indicates that it can inhibit enzymes involved in the biosynthesis of bioactive lipids, which may have implications in treating conditions such as obesity and metabolic disorders .

Therapeutic Properties:

This compound is being investigated for various therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for developing treatments for diseases where inflammation plays a crucial role .

Structure-Activity Relationship (SAR) Studies:

SAR studies have been pivotal in optimizing the pharmacological properties of pyrimidine derivatives, including this compound. Modifications to the compound's structure have yielded derivatives with enhanced potency and selectivity against specific biological targets, facilitating the development of more effective therapeutic agents .

Agrochemicals

Herbicidal Activity:

The compound's trifluoromethyl group contributes to its efficacy as a herbicide. Research has demonstrated that pyrimidine derivatives can inhibit specific enzymes involved in plant growth regulation, leading to herbicidal effects. This application is particularly relevant in developing environmentally friendly agrochemicals that target weeds without affecting crop yield .

Pesticidal Applications:

In addition to herbicidal properties, this compound and its derivatives are being explored for their potential as pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for integrated pest management strategies .

Chemical Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

Reactions and Derivatives:

The compound can undergo several reactions such as:

- Oxidation: Conversion of the amino group to nitro derivatives.

- Reduction: Reduction of the carboxylic acid group to alcohols.

- Substitution: Nucleophilic substitution involving the trifluoromethyl group.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key pyrimidine-5-carboxylic acid derivatives with modifications at position 2, emphasizing substituent effects on properties and applications:

Key Comparative Analysis

Electronic Effects

- Trifluoromethyl (-CF₃) : The electron-withdrawing nature of -CF₃ enhances the electrophilicity of the pyrimidine ring, making the compound resistant to metabolic degradation. This property is advantageous in drug design for improving pharmacokinetic stability .

- Thioether Groups (-S-R) : Ethylthio (-S-CH₂CH₃) and methylthio (-S-CH₃) substituents are less electronegative than -CF₃. These groups can modulate solubility (via hydrophobic interactions) and serve as hydrogen bond acceptors, influencing binding affinity in enzyme inhibitors .

Physicochemical Properties

- Molecular Weight and Solubility : The trifluoromethyl derivative (207.11 g/mol) has higher lipophilicity compared to the smaller -SH analog (171.18 g/mol). Ethylthio and phenacylthio derivatives exhibit intermediate solubility, influenced by alkyl/aryl extensions .

- Stability : -CF₃ and -S-R groups enhance stability under acidic conditions, whereas -SH may oxidize to sulfonic acids, requiring careful handling .

Preparation Methods

Multi-Step Synthesis via Pyrimidine Intermediates

A key method involves multi-step reactions starting from trifluoroacetamide derivatives or trifluoroacetoacetate, proceeding through pyrimidine intermediates to yield the target compound.

Step 1: Preparation of key pyrimidine intermediates by condensation reactions involving trifluoroacetamidine and substituted butenoic acid esters. For example, 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester reacts with trifluoroacetamidine in alcoholic solvents at 50°C to form intermediates with yields around 82%.

Step 2: Conversion of trifluoroacetamide with dehydrating agents such as phosphorus pentoxide at elevated temperatures (100–150°C) generates trifluoroacetonitrile gas, which is passed into liquefied ammonia at temperatures below -40°C to form trifluoromethyl-substituted pyrimidine salts.

Step 3: Hydrolysis and purification steps convert these intermediates into 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid or its esters, with controlled reaction times (2–24 hours) and temperatures (80–120°C) to optimize yield and purity.

This synthetic route is detailed in patent CN106187911A, emphasizing the use of alcohol solvents (ethanol, methanol, oxolane, N,N-dimethylformamide) and dehydrants such as phosphorus pentoxide or polyphosphoric acid mixtures to facilitate ring closure and functional group transformations.

Fluorination and Functional Group Introduction

The trifluoromethyl group is introduced either by starting from trifluoromethyl-containing building blocks or by direct trifluoromethylation reactions using trifluoromethyl active species (e.g., trifluoromethyl copper complexes) that substitute halogenated pyrimidine precursors.

Alternative Synthetic Approaches

Analogous pyrimidine derivatives with difluoromethyl groups have been synthesized via:

Oxidation of methyl or nitroso intermediates followed by reduction to introduce amino groups.

Fluorination using specialized reagents such as DAST or Deoxo-Fluor under anhydrous conditions.

Hydrolysis of ester precursors to form carboxylic acids.

These methods inform potential adaptations for trifluoromethyl derivatives, emphasizing optimization of reaction conditions to improve yield and minimize side reactions.

Reaction Conditions and Optimization

| Step | Reaction Description | Temperature (°C) | Time (h) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation of trifluoroacetamidine with ester | 50 | 2 | Dehydrated alcohol (ethanol, methanol) | Reflux monitoring by TLC, yield ~82% |

| 2 | Dehydration of trifluoroacetamide with P2O5 | 100–150 | 24 | None (neat) | Generates trifluoroacetonitrile gas |

| 3 | Reaction of generated gas with liquefied ammonia | < -40 | Variable | Liquefied ammonia | Formation of pyrimidine salts |

| 4 | Hydrolysis and purification | 80–120 | 2–24 | Alcohols, DMF, oxolane mixtures | Controls conversion to carboxylic acid |

Table 1: Summary of key reaction conditions in the synthesis of this compound

Research Findings and Yield Data

The condensation step of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester with trifluoroacetamidine yields the intermediate with an 82% isolated yield after crystallization and drying.

The dehydration and gas generation step achieves an 84% yield of trifluoroacetonitrile gas, which is efficiently trapped and converted in subsequent steps.

Overall, the described method offers strong controllability and scalability advantages over prior art, enabling larger-scale production with consistent quality.

Characterization of related trifluoromethyl pyrimidine derivatives by ^1H NMR, ^13C NMR, and HRMS confirms the structural integrity and successful incorporation of the trifluoromethyl group.

Comparative Analysis of Preparation Methods

Table 2: Comparison of preparation methods for trifluoromethyl pyrimidine carboxylic acids

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can their efficiency be evaluated?

- Methodological Answer : A primary route involves hydrolysis of ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate under basic or acidic conditions. For example, hydrolysis with NaOH or HCl yields the carboxylic acid derivative with ~86% efficiency, as evidenced by NMR and melting point validation . Efficiency can be assessed via yield optimization, purity analysis (HPLC), and spectroscopic confirmation (e.g., H NMR: δ 8.83 ppm for the pyrimidine proton) .

Q. How can researchers characterize the compound using spectroscopic and analytical techniques?

- Methodological Answer : Key techniques include:

- H NMR : Distinct signals at δ 8.83 (s, pyrimidine-H), δ 7.94 (br, NH), and δ 3.35 (br, COOH) .

- Melting Point : Reported range 288–290°C (decomposition) .

- Elemental Analysis : Confirms stoichiometry (e.g., CHFNO) .

Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Limited solubility in water; prefers polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Pre-solubilization in DMSO followed by aqueous dilution is common .

- Stability : Stable at room temperature in dry conditions. Avoid prolonged exposure to light or moisture, which may degrade the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields or scalability?

- Methodological Answer :

- Catalytic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Purification : Employ recrystallization from ethanol/water mixtures to enhance purity (>95%) .

- Scale-Up : Monitor exothermic reactions during hydrolysis to prevent decomposition. Pilot studies suggest maintaining temperatures <80°C improves scalability .

Q. What strategies address contradictory data in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement. For example, discrepancies in kinase inhibition may arise from assay buffer composition (e.g., ATP concentration) .

- Structural Analog Comparison : Test derivatives (Table 1) to isolate the role of the trifluoromethyl group in activity .

Q. Table 1. Structural Analogs and Key Features

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal the CF group increases electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing electrophilicity at the C5-carboxylic acid position .

- Experimental Validation : Compare reaction rates of CF-containing analogs vs. non-fluorinated derivatives in nucleophilic substitution reactions .

Q. What methodologies are recommended for studying the compound’s potential in drug discovery (e.g., target identification, ADMET profiling)?

- Methodological Answer :

- Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners .

- ADMET : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers). The carboxylic acid group may limit blood-brain barrier penetration, necessitating prodrug strategies .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and validate via HPLC (≥98% purity) to rule out impurities affecting physical properties .

- Standardized Protocols : Adopt ICH guidelines for melting point determination (e.g., heating rate of 1°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.